SB-200646, commonly known as SB-200646, is a synthetic compound classified as a selective antagonist of serotonin (5-HT) receptors. [, ] It is primarily recognized for its high affinity for 5-HT2B and 5-HT2C receptor subtypes, displaying significantly weaker interactions with the 5-HT2A subtype. [, ] This selectivity has made SB-200646 a valuable tool in pharmacological research, particularly in investigations focusing on the role of 5-HT2B and 5-HT2C receptors in various physiological and pathological processes. [, , ]
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea is a chemical compound with significant biological implications, particularly as a selective antagonist for the 5-HT1C receptor. This receptor is part of the serotonin receptor family, which plays a critical role in various physiological processes, including mood regulation and appetite control. The compound's structure features an indole moiety linked to a pyridine ring through a urea functional group, which is essential for its pharmacological activity.
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea can be classified under the category of indole derivatives, which are known for their diverse biological activities. Indole compounds have been extensively studied for their potential therapeutic effects in various diseases, including cancer and neurological disorders. The specific compound in question has been noted for its selectivity towards the 5-HT1C receptor, making it a valuable candidate in pharmacological research targeting serotonin pathways .
The synthesis of N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea typically involves the reaction of 1-methyl-5-indole with 3-pyridyl isocyanate or related derivatives. The process can be summarized in the following steps:
The yield and purity of the synthesized compound can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea undergoes various chemical reactions characteristic of urea derivatives. These include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore new derivatives with improved activity .
The primary mechanism of action for N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea involves its interaction with the 5-HT1C receptor. Upon binding to this receptor, the compound inhibits serotonin signaling pathways that are implicated in mood regulation and other physiological responses. This antagonistic action can lead to various therapeutic effects, particularly in conditions where serotonin dysregulation is observed.
Studies have shown that compounds targeting the 5-HT1C receptor can influence behaviors related to anxiety and depression, making this compound a potential candidate for further research in psychopharmacology .
These properties are essential for understanding how the compound behaves under various experimental conditions, influencing its application in scientific research .
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea has several notable applications in scientific research:
The synthesis of N-(1-methyl-1H-indol-5-yl)-N′-3-pyridinylurea (CAS 143797-63-1) hinges on strategic urea bond formation between functionalized indole and pyridine precursors. The primary route employs a nucleophilic addition-elimination reaction between 1-methyl-5-aminoindole and 3-pyridyl isocyanate under anhydrous conditions. This method yields the target compound in 65–75% purity before crystallization, with the reaction proceeding via an unstable carbamic acid intermediate that dehydrates to the urea linkage [2] .
Alternative pathways include:
Table 1: Comparison of Synthetic Approaches
Method | Reagents | Yield (%) | Purity (Pre-crystallization) |
---|---|---|---|
Isocyanate coupling | 3-Pyridyl isocyanate | 65–75 | 85–90 |
Carbodiimide-mediated | DCC, 3-aminopyridine | 60–70 | 80–85 |
Triphosgene-mediated | Triphosgene, base | 55–65 | 75–80 |
Key impurities include:
Optimizing the N-alkylation of 5-aminoindole is critical to prevent regioisomeric contamination. Selective methylation at the indole N1-position (versus the exocyclic amine) requires:
Urea formation kinetics reveal:
Table 2: Optimization Parameters for Urea Bond Formation
Variable | Optimal Condition | Yield Impact | Side Product Reduction |
---|---|---|---|
Solvent | Anhydrous DMF | +20% vs. THF | Diurea byproducts ↓ 40% |
Temperature | 0°C → 25°C gradient | +15% | Hydrolysis products ↓ 30% |
Catalyst | DMAP (5 mol%) | +12% | Symmetric ureas ↓ 25% |
Stoichiometry | 1.1 eq. isocyanate | +8% | Unreacted amine ↓ 90% |
The hydrochloride salt (marketed as SB-200646 HCl) forms via ethanolic HCl treatment, enhancing crystallinity for pharmaceutical applications .
While single-crystal X-ray diffraction data for the title compound remains unpublished, computational and spectroscopic analyses elucidate its configuration. The molecule adopts a near-planar conformation with a dihedral angle of 8.5–12.3° between the indole and pyridyl planes, stabilized by:
Key structural features confirmed:
Table 3: Computed Structural Parameters (DFT B3LYP/6-311G)
Parameter | Value | Implication |
---|---|---|
Dihedral angle (indole-urea) | 7.8° | Enhanced conjugation |
C=O bond length | 1.232 Å | Partial double-bond character |
N–H bond length | 1.012 Å | Weakened by resonance |
Pyridyl N···H distance | 2.02 Å | Favors solid-state H-bond networking |
Crystallization challenges arise from conformational flexibility; future studies require crystals grown from DMSO/hexane mixtures at −20°C .
1H NMR Analysis (300 MHz, DMSO-d6)
Critical proton assignments include:
FT-IR Spectroscopy (KBr pellet, cm−1)
Mass Spectrometry
Table 4: Comprehensive Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
1H NMR | δ 3.76 ppm (s, 3H) | N1–CH3 |
δ 7.26 ppm (d, J=2.1 Hz, 1H) | Indole H6 | |
δ 8.35 ppm (s, 1H) | Pyridyl H2′ | |
δ 9.82, 10.99 ppm (bs, 2H) | Urea N–H | |
FT-IR | 1650–1658 cm−1 | C=O stretch (urea) |
3285–3313 cm−1 | N–H stretch | |
1541–1560 cm−1 | C=N/C=C indole ring | |
MS (FAB+) | m/z 266.3 [M]+• | Molecular ion |
m/z 145.0 [C8H6N2]+ | 1-Methylindolyl fragment |
The spectroscopic suite provides unambiguous confirmation of molecular structure, with deviations <1% from simulated data (DFT B3LYP/6-31G*) [2] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7